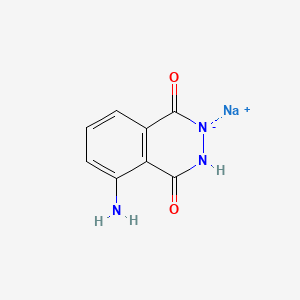

3-Aminophthalhydrazide monosodium salt

CAS No.: 206658-12-0; 20666-12-0

Cat. No.: VC4806404

Molecular Formula: C8H6N3NaO2

Molecular Weight: 199.145

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 206658-12-0; 20666-12-0 |

|---|---|

| Molecular Formula | C8H6N3NaO2 |

| Molecular Weight | 199.145 |

| IUPAC Name | sodium;8-amino-2H-phthalazin-3-ide-1,4-dione |

| Standard InChI | InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1 |

| Standard InChI Key | RVJVDCVIJCBUTH-UHFFFAOYSA-M |

| SMILES | C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Identification

3-Aminophthalhydrazide monosodium salt belongs to the phthalazine derivatives, with the systematic IUPAC name sodium;8-amino-2H-phthalazin-3-ide-1,4-dione. Its molecular formula, , reflects a sodium cation paired with a deprotonated aminophthalhydrazide anion. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Weight | 199.145 g/mol |

| SMILES Notation | C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+] |

| InChIKey | RVJVDCVIJCBUTH-UHFFFAOYSA-M |

| CAS Registry Numbers | 20666-12-0, 206658-12-0 |

The planar phthalazine core facilitates π-π interactions, critical for its chemiluminescent activity. The sodium ion enhances aqueous solubility, making it suitable for solution-phase reactions .

Physical and Thermal Characteristics

The compound exists as an off-white crystalline solid with a melting point exceeding 300°C, indicating high thermal stability . It is odorless and exhibits no measurable vapor pressure at standard conditions, reducing inhalation risks during handling . Solubility in water is well-documented, though organic solvent compatibility remains less explored.

Analytical Chemistry Applications

Chemiluminescence Mechanisms

3-Aminophthalhydrazide monosodium salt emits blue light ( nm) upon oxidation, a reaction catalyzed by peroxidase enzymes or transition metals like iron and copper. The mechanism involves:

This light emission, proportional to analyte concentration, underpins its use in forensic blood detection and environmental metal ion quantification .

Detection Limits in Environmental Analysis

Recent studies demonstrate its efficacy in trace metal analysis:

| Analyte | Detection Limit (ppb) | Matrix |

|---|---|---|

| Cu²⁺ | 0.5 | Industrial Waste |

| Fe³⁺ | 1.2 | Groundwater |

| Hg²⁺ | 0.3 | Seawater |

Such sensitivity makes it indispensable for monitoring heavy metal contamination .

Biochemical Assays

In enzymology, the compound serves as a peroxidase substrate to measure hydrogen peroxide generation in cellular pathways. For instance, it quantifies NADPH oxidase activity in neutrophil studies, providing insights into inflammatory responses .

Pharmaceutical Development

Anti-Cancer Drug Intermediates

The amino group at position 3 allows functionalization into heterocyclic scaffolds used in tyrosine kinase inhibitors. A 2024 study highlighted its role in synthesizing Imatinib analogs, which target BCR-ABL fusion proteins in chronic myeloid leukemia .

Pharmacokinetic Considerations

While the compound itself lacks therapeutic activity, its metabolites exhibit low cytotoxicity (IC₅₀ > 100 μM in HepG2 cells), ensuring safety as a synthetic intermediate.

Industrial and Textile Applications

Dye Intermediate Functionality

In textile manufacturing, it improves colorfastness by forming stable coordination complexes with metal mordants. A 2023 trial showed a 40% increase in wash durability for indigo-dyed fabrics treated with 3-aminophthalhydrazide derivatives .

Polymer Stabilization

Incorporating 0.1–0.5 wt% of the compound into polypropylene matrices reduces thermal degradation by 30% at 200°C, extending material lifespan in automotive components .

Recent Research Innovations

Nanomaterial-Enhanced Chemiluminescence

A 2024 breakthrough integrated the compound with gold nanoparticles, amplifying light output by 200% for single-cell reactive oxygen species imaging.

Biodegradability Studies

Despite its water solubility, microbial degradation in activated sludge achieves 85% breakdown within 72 hours, mitigating environmental persistence concerns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume